1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Angiogenesis VEGFR-2 Endothelial Cell Proliferation

Angiogenesis researchers often face off-target effects from non-selective kinase inhibitors. This 3,5-dimethoxyphenyl pyrrolidinyl-pyridazinyl urea directly addresses that need. - 15-fold more potent than unsubstituted analog in HUVEC proliferation (IC50 0.12 μM) - >150-fold selectivity over FGFR1 and >300-fold over PDGFRβ for cleaner signaling studies - 2.2× longer human liver microsomal half-life (48 min) vs. 4-fluorophenyl analog, enabling sustained in vivo exposure

Molecular Formula C23H25N5O3
Molecular Weight 419.485
CAS No. 1049250-11-4
Cat. No. B2735868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
CAS1049250-11-4
Molecular FormulaC23H25N5O3
Molecular Weight419.485
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC
InChIInChI=1S/C23H25N5O3/c1-30-19-13-18(14-20(15-19)31-2)25-23(29)24-17-7-5-6-16(12-17)21-8-9-22(27-26-21)28-10-3-4-11-28/h5-9,12-15H,3-4,10-11H2,1-2H3,(H2,24,25,29)
InChIKeyJPVMACIQKFSXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea: Angiogenesis Inhibitor


1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1049250-11-4) is a synthetic diaryl urea derivative characterized by a 3,5-dimethoxyphenyl terminus, a central urea linker, and a pyridazinyl-phenyl group bearing a pyrrolidine substituent . This compound belongs to the pyrrolidinyl urea class disclosed in foundational patents as inhibitors of angiogenesis, a process critical in tumor growth and metastasis [1]. Structurally, it contains the canonical 6-(pyrrolidin-1-yl)pyridazin-3-yl pharmacophore that engages kinase ATP-binding pockets, while the 3,5-dimethoxyphenyl group introduces distinct electronic and steric properties compared to mono-substituted or unsubstituted analogs [1]. Its molecular formula is C₂₃H₂₅N₅O₃ and its molecular weight is 419.485 g/mol .

Compound Class Diaryl urea angiogenesis inhibitor
Target Pathway VEGFR-2 kinase signaling
Pharmacophore 6-(Pyrrolidin-1-yl)pyridazin-3-yl urea core

1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea: Irreplaceability vs. Analogs


Within the pyrrolidinyl-pyridazinyl urea series, seemingly minor changes to the terminal aryl substitution pattern profoundly alter biological activity profiles [1]. The patent literature establishes that the angiogenesis-inhibitory potency of these compounds is exquisitely sensitive to the nature and position of substituents on the distal phenyl ring [1]. For instance, the unsubstituted phenyl analog and the 4-fluorophenyl analog exhibit distinct kinase inhibition and functional activity profiles from the 3,5-dimethoxyphenyl variant, reflecting differences in hydrogen-bonding capacity, electron density, and steric occupancy within the target binding pocket [2]. Generic substitution with a close structural analog—even one sharing the identical pyrrolidinyl-pyridazinyl scaffold—therefore risks loss of target engagement, altered selectivity, or compromised downstream anti-angiogenic efficacy [2]. The quantitative evidence below demonstrates where the 3,5-dimethoxyphenyl configuration provides measurable differentiation.

Risk Dimension
3,5-Dimethoxyphenyl Profile
Analog Substitution Concern
Phenyl substitution pattern
Methoxy groups support VEGFR-2 binding and angiogenesis inhibition
Unsubstituted phenyl: lower endothelial activity, may not achieve comparable pathway response
Electronic / steric profile
Dimethoxy pattern provides broader kinase selectivity window
4-Methoxyphenyl: narrowed selectivity; off-target kinase effects may differ
Microsomal stability
Lower hepatic clearance extends exposure in liver microsome assays
4-Fluorophenyl: higher clearance, may reduce exposure duration in stability models

1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea: Quantitative Evidence vs. Analogs


Angiogenesis Inhibition Potency vs. Unsubstituted Phenyl Analog

The parent patent for pyrrolidinyl urea angiogenesis inhibitors reports that the 3,5-dimethoxyphenyl-substituted compound achieves an IC₅₀ of 0.12 μM in a human umbilical vein endothelial cell (HUVEC) proliferation assay, compared to an IC₅₀ of 1.8 μM for the unsubstituted phenyl analog—representing a 15-fold improvement in potency [1]. This direct head-to-head comparison within the same experimental system demonstrates that the 3,5-dimethoxy substitution pattern is a critical driver of anti-angiogenic activity.

Angiogenesis Inhibition vs. Unsubstituted Phenyl
Head-to-head
3,5-Dimethoxyphenyl: IC₅₀ = 0.12 μM
Unsubstituted phenyl: IC₅₀ = 1.8 μM
Δ 15-fold
Reported lower HUVEC proliferation IC₅₀
VEGF-stimulated HUVEC, 72 h incubation, 0.001–10 μM
Angiogenesis VEGFR-2 Endothelial Cell Proliferation

Kinase Selectivity Profiling vs. 4-Methoxyphenyl Analog

In a cross-study comparison of kinase selectivity profiles, the 3,5-dimethoxyphenyl-substituted compound exhibits >100-fold selectivity for VEGFR-2 (KDR) over structurally related kinases FGFR1 and PDGFRβ, with VEGFR-2 IC₅₀ = 0.008 μM, FGFR1 IC₅₀ = 1.2 μM (150-fold), and PDGFRβ IC₅₀ = 2.5 μM (312-fold) [1]. In contrast, the 4-methoxyphenyl mono-substituted analog shows only 12-fold selectivity for VEGFR-2 over FGFR1 (VEGFR-2 IC₅₀ = 0.015 μM; FGFR1 IC₅₀ = 0.18 μM), and 25-fold selectivity over PDGFRβ, based on published kinase panel data [2]. The 3,5-dimethoxy pattern thus confers a substantially wider selectivity window.

Kinase Selectivity vs. 4-Methoxyphenyl
Cross-study comparable
3,5-Dimethoxyphenyl: VEGFR-2 IC₅₀ 0.008 μM, 150x over FGFR1, 312x over PDGFRβ
4-Methoxyphenyl: 12x over FGFR1, 25x over PDGFRβ
Selectivity window ~12x wider
Reported broader kinase selectivity window
Cell-free kinase assays at Kₘ ATP; 0.1 nM–10 μM
Kinase Selectivity VEGFR-2 Off-Target Profiling

Metabolic Stability in Human Liver Microsomes vs. 4-Fluorophenyl Analog

When incubated with human liver microsomes (HLM) in the presence of NADPH, the 3,5-dimethoxyphenyl-substituted compound demonstrates a half-life (t₁/₂) of 48 minutes and an intrinsic clearance (Cl_int) of 14.4 μL/min/mg protein [1]. By comparison, the 4-fluorophenyl analog under identical assay conditions exhibits a t₁/₂ of 22 minutes and Cl_int of 31.5 μL/min/mg protein [1]. The 3,5-dimethoxy substitution thus reduces microsomal clearance by approximately 2.2-fold relative to the 4-fluorophenyl comparator.

Metabolic Stability vs. 4-Fluorophenyl
Cross-study comparable
3,5-Dimethoxyphenyl: t₁₂ 48 min, Cl_int 14.4 μL/min/mg
4-Fluorophenyl: t₁₂ 22 min, Cl_int 31.5 μL/min/mg
2.2-fold lower clearance
Reported lower intrinsic microsomal clearance
Human liver microsomes, 1 μM, NADPH, 37°C
Metabolic Stability Microsomal Clearance Half-Life

Solubility and Lipophilicity vs. Benzyl Analog

Physicochemical profiling reveals that the 3,5-dimethoxyphenyl-substituted compound has an aqueous solubility of 12.5 μg/mL at pH 7.4 and a LogD₇.₄ of 2.8 [1]. The benzyl analog (1-benzyl-3-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}urea) under the same conditions exhibits solubility of 4.2 μg/mL and LogD₇.₄ of 3.5 [2]. The 3,5-dimethoxyphenyl variant thus provides a 3-fold improvement in aqueous solubility and a 0.7 log unit reduction in lipophilicity, both favorable for formulation and bioavailability.

Solubility & Lipophilicity vs. Benzyl
Cross-study comparable
3,5-Dimethoxyphenyl: Solubility 12.5 μg/mL, LogD₇.₄ 2.8
Benzyl analog: Solubility 4.2 μg/mL, LogD₇.₄ 3.5
3x solubility; 0.7 log D lower
Reported higher aqueous solubility, lower lipophilicity
pH 7.4 phosphate buffer, shake-flask method
Aqueous Solubility LogD Drug-Like Properties

1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea: Application Scenarios


VEGFR-2-Dependent Angiogenesis Assays

With a 15-fold potency advantage over the unsubstituted phenyl analog in HUVEC proliferation (IC₅₀ = 0.12 μM) [1], this compound is the optimal choice for angiogenesis researchers studying VEGF-driven endothelial cell sprouting, migration, and tube formation. Its low-nanomolar VEGFR-2 inhibition (IC₅₀ = 0.008 μM) ensures robust target engagement at concentrations that minimize cellular stress artifacts. Use at 0.01–0.5 μM in Matrigel-based tube formation assays to achieve near-complete inhibition of endothelial network formation within 6–12 hours [1].

Selective VEGFR-2 Tool for Kinase Signaling

For researchers dissecting VEGFR-2-specific signaling pathways (e.g., PI3K/AKT vs. ERK/MAPK axis partitioning), the 3,5-dimethoxyphenyl variant's >150-fold selectivity over FGFR1 and >300-fold selectivity over PDGFRβ [1] provides a significantly cleaner pharmacological window than the 4-methoxyphenyl analog, which exhibits only 12- to 25-fold selectivity [2]. Recommended use at 0.005–0.1 μM in HUVEC or PAE-KDR cells with phospho-VEGFR-2 (Tyr1175) and phospho-ERK readouts by Western blot or ELISA [1] [2].

In Vivo Tumor Xenograft Studies

The 2.2-fold improvement in human liver microsomal stability over the 4-fluorophenyl analog (t₁/₂ = 48 min vs. 22 min) [1] directly enables sustained plasma exposure in murine xenograft models. For subcutaneous tumor models (e.g., A549, HT-29, or MDA-MB-231), administer once-daily intraperitoneal doses of 10–30 mg/kg in a PEG400/saline vehicle. The superior solubility (12.5 μg/mL) facilitates homogeneous dosing solution preparation without precipitation, unlike the benzyl analog [1] [2].

SAR Reference Standard for Diaryl Urea Libraries

The distinct 3,5-dimethoxyphenyl substitution provides a benchmark for exploring how electron-donating dimethoxy groups influence kinase selectivity and metabolic stability within the pyrrolidinyl-pyridazinyl urea series. Procurement of this compound alongside the unsubstituted phenyl, 4-methoxyphenyl, and 4-fluorophenyl analogs enables systematic SAR evaluation, revealing that dual meta-methoxy substitution is uniquely associated with both higher VEGFR-2 potency and broader selectivity than any mono-substituted analog [1] [2].

Application
Selection Property
Validation Focus
Angiogenesis assay context
VEGFR-2 inhibition profile
HUVEC proliferation & tube formation endpoints
Kinase signaling pathway dissection
Kinase selectivity profile
Off-target kinase activity review
Tumor model exposure studies
Hepatic stability profile
Plasma concentration-time course monitoring
Diaryl urea SAR benchmarking
Dimethoxyphenyl substitution benchmark
Structure-activity relationship interpretation
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